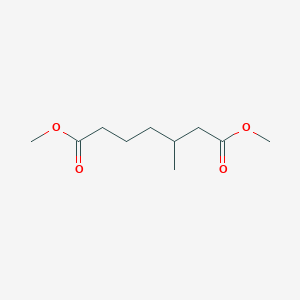

Dimethyl 3-methylheptanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 3-methylheptanedioate, also known as this compound, is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Organic Chemistry

Dimethyl 3-methylheptanedioate is primarily utilized in synthetic organic chemistry as a building block for more complex molecules. Its structure allows it to undergo several important reactions:

- Dieckmann Cyclization : This reaction involves the intramolecular condensation of diesters to form cyclic compounds. This compound can participate in Dieckmann cyclization, yielding a mixture of β-keto ester products. This process is significant for synthesizing cyclic structures that are foundational in many natural products and pharmaceuticals .

- Aldol Condensation : While this compound itself does not directly participate in aldol reactions, its derivatives can be synthesized through aldol condensation processes, expanding the utility of the compound in creating complex carbon frameworks .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a precursor for biologically active compounds. Research indicates that derivatives of this compound can be designed to target specific biological pathways:

- Multi-target Drug Design : Compounds derived from this compound have been explored for their potential as dual-target inhibitors in the treatment of neurodegenerative diseases such as Alzheimer’s disease. These compounds are designed to inhibit acetylcholinesterase and monoamine oxidase enzymes, which are crucial in managing symptoms associated with these conditions .

Biodiesel and Fuel Additives

The fuel industry is increasingly looking at bio-based compounds as alternatives to conventional fossil fuels. This compound can be hydrogenated to produce saturated carboxylic acids or esters that serve as effective fuel components:

- Biodiesel Production : The hydrogenation process transforms this compound into non-cyclic saturated carboxylic acids or esters that can be blended with conventional diesel fuels, enhancing their properties and reducing emissions .

- Fuel Additives : The non-cyclic esters derived from this compound have been investigated for their potential as additives to improve the performance characteristics of diesel fuels, such as cetane number and lubricity .

Case Study 1: Dieckmann Cyclization

In a study examining the Dieckmann cyclization of this compound, researchers observed that the reaction produced a mixture of β-keto esters due to the unsymmetrical nature of the diester. This case highlights the utility of this compound in generating complex cyclic structures essential for various applications in organic synthesis .

Case Study 2: Pharmaceutical Development

A recent investigation focused on synthesizing novel compounds based on this compound for Alzheimer’s treatment. The study demonstrated that certain derivatives exhibited potent inhibition against key enzymes involved in neurodegenerative processes, showcasing the compound's potential in drug development .

化学反応の分析

Dieckmann Cyclization

This intramolecular Claisen condensation is the most well-studied reaction of dimethyl 3-methylheptanedioate. Under basic conditions (e.g., NaOEt, EtOH), the diester undergoes cyclization to form a mixture of two β-keto esters .

Mechanism

-

Enolate Formation : Deprotonation at either α-carbon of the ester groups generates two distinct enolate intermediates due to the compound's unsymmetrical structure.

-

Intramolecular Nucleophilic Attack : The enolate attacks the carbonyl carbon of the opposing ester group, forming a cyclic intermediate.

-

Elimination : Expulsion of methanol yields two β-keto ester products.

Products

| Product | Structure | Formation Rationale |

|---|---|---|

| 5-Methyl-2-oxocyclohexanecarboxylate | Six-membered ring with methyl at C3 | Enolate forms at the less hindered α-carbon. |

| 4-Methyl-2-oxocyclohexanecarboxylate | Six-membered ring with methyl at C4 | Enolate forms at the methyl-adjacent α-carbon. |

The mixture arises from competing enolization pathways, with steric and electronic factors favoring the major product (approximate 9:1 ratio) .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or basic conditions :

Acid-Catalyzed Hydrolysis

-

Conditions : H3O+, heat.

-

Products : 3-Methylheptanedioic acid and methanol.

-

Mechanism : Protonation of the carbonyl oxygen, nucleophilic attack by water, and ester cleavage.

Base-Catalyzed Hydrolysis (Saponification)

-

Conditions : NaOH, H2O, heat.

-

Products : Disodium 3-methylheptanedioate and methanol.

-

Application : Used to study esterase enzyme kinetics.

Transesterification

The methyl ester groups can be exchanged with other alcohols under acidic conditions:

-

Conditions : H+, excess ROH (e.g., ethanol).

-

Products : Diethyl 3-methylheptanedioate and methanol.

-

Mechanism : Alcohol nucleophile attacks the protonated carbonyl, followed by methanol elimination.

Nucleophilic Substitution

The ester carbonyl is susceptible to nucleophilic attack:

With Amines

-

Conditions : Ammonia or primary amines, heat.

-

Products : Diamides (e.g., H2NOC CH2 2 C CH3 CH2 2 CONH2).

With Grignard Reagents

-

Conditions : RMgX (e.g., CH3MgBr), anhydrous ether.

-

Products : Tertiary alcohols after acidic workup.

Decarboxylation

Thermal or base-induced decarboxylation of β-keto esters (e.g., Dieckmann products) yields cyclic ketones:

特性

CAS番号 |

14226-72-3 |

|---|---|

分子式 |

C10H18O4 |

分子量 |

202.25 g/mol |

IUPAC名 |

dimethyl 3-methylheptanedioate |

InChI |

InChI=1S/C10H18O4/c1-8(7-10(12)14-3)5-4-6-9(11)13-2/h8H,4-7H2,1-3H3 |

InChIキー |

HJRDWNWLAOQATD-UHFFFAOYSA-N |

SMILES |

CC(CCCC(=O)OC)CC(=O)OC |

正規SMILES |

CC(CCCC(=O)OC)CC(=O)OC |

同義語 |

3-Methylheptanedioic acid dimethyl ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。